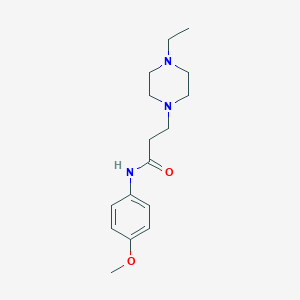![molecular formula C19H28N2O3S B248629 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane exerts its anti-tumor effects by inhibiting HDAC activity, resulting in the accumulation of acetylated histones and other proteins, which leads to changes in gene expression. This, in turn, leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and physiological effects:
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the inhibition of angiogenesis and the induction of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has a number of advantages for lab experiments, including its potent anti-tumor activity and its ability to induce changes in gene expression. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are many potential future directions for research on 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane, including the development of new HDAC inhibitors with improved efficacy and safety profiles, the identification of new targets for HDAC inhibitors, and the exploration of the use of HDAC inhibitors in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to better understand the mechanisms of action of HDAC inhibitors and their potential applications in a wide range of diseases.
Métodos De Síntesis
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 6-aminocaproic acid. The final step involves the coupling of the resulting intermediate with 4-(2-aminoethyl)benzoic acid to form 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane.
Aplicaciones Científicas De Investigación
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been studied extensively for its potential applications in cancer therapy. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane has been shown to have potent anti-tumor activity in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
Nombre del producto |
1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane |
|---|---|
Fórmula molecular |
C19H28N2O3S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C19H28N2O3S/c1-16-8-10-18(11-9-16)25(23,24)21-14-6-7-17(15-21)19(22)20-12-4-2-3-5-13-20/h8-11,17H,2-7,12-15H2,1H3 |
Clave InChI |
ADQWVFRYPVMXQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
![3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B248582.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)
![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)